
GSK461364
Vue d'ensemble
Description
GSK461364 est un inhibiteur de petite molécule ciblant spécifiquement la kinase 1 de type polo (Plk1), une protéine qui joue un rôle crucial dans la régulation du cycle cellulaire. Ce composé est un inhibiteur compétitif de l'ATP, ce qui signifie qu'il entre en compétition avec l'ATP pour se lier au site actif de la Plk1, inhibant ainsi son activité. This compound s'est révélé prometteur dans des études précliniques et cliniques pour son potentiel de traitement de divers types de cancer .
Méthodes De Préparation
La synthèse de GSK461364 implique plusieurs étapes, commençant par la préparation d'un noyau d'amide de thiophène. La voie de synthèse comprend la formation d'intermédiaires clés par des réactions telles que le couplage d'amides et la formation de cycle de thiophène. Le produit final est obtenu par des processus de purification tels que la cristallisation et la chromatographie . Les méthodes de production industrielle impliquent généralement une mise à l'échelle de ces voies de synthèse tout en garantissant la pureté et la constance du composé grâce à des mesures rigoureuses de contrôle qualité .
Analyse Des Réactions Chimiques
GSK461364 subit principalement des réactions typiques des inhibiteurs de petites molécules, notamment :
Oxydation et réduction : Ces réactions peuvent modifier les groupes fonctionnels de la molécule, modifiant potentiellement son activité et sa stabilité.
Réactions de substitution : Ces réactions peuvent se produire à différentes positions sur le cycle de thiophène ou le groupe amide, conduisant à des dérivés aux propriétés différentes.
Hydrolyse : Cette réaction peut décomposer le composé en ses parties constituantes dans certaines conditions.
Les réactifs couramment utilisés dans ces réactions comprennent des agents oxydants comme le peroxyde d'hydrogène, des agents réducteurs comme le borohydrure de sodium, et divers acides et bases pour l'hydrolyse. Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés, mais comprennent généralement des versions modifiées du composé d'origine avec des groupes fonctionnels modifiés .
Applications de la recherche scientifique
Chimie : Il sert de composé modèle pour étudier l'inhibition des kinases et le développement d'inhibiteurs similaires.
Biologie : Les chercheurs utilisent this compound pour étudier le rôle de la Plk1 dans la régulation du cycle cellulaire et ses implications dans la biologie du cancer.
Médecine : Des essais cliniques ont étudié l'efficacité de this compound dans le traitement de cancers tels que le glioblastome multiforme et le cancer de l'œsophage.
Mécanisme d'action
This compound exerce ses effets en inhibant l'activité de la kinase 1 de type polo (Plk1). La Plk1 est une kinase sérine/thréonine qui joue un rôle crucial à différents stades de la mitose, y compris la formation du fuseau, la séparation des chromatides et la cytokinèse. En se liant au site de liaison de l'ATP de la Plk1, this compound empêche la phosphorylation des substrats de la Plk1, ce qui entraîne un arrêt du cycle cellulaire et une apoptose dans les cellules cancéreuses. Ce mécanisme est particulièrement efficace dans les cellules tumorales qui se divisent rapidement, ce qui fait de this compound un agent anticancéreux prometteur .
Applications De Recherche Scientifique
Chemistry: It serves as a model compound for studying the inhibition of kinases and the development of similar inhibitors.
Biology: Researchers use GSK461364 to study the role of Plk1 in cell cycle regulation and its implications in cancer biology.
Medicine: Clinical trials have investigated the efficacy of this compound in treating cancers such as glioblastoma multiforme and esophageal cancer.
Mécanisme D'action
GSK461364 exerts its effects by inhibiting the activity of polo-like kinase 1 (Plk1). Plk1 is a serine/threonine kinase that plays a critical role in various stages of mitosis, including spindle formation, chromatid separation, and cytokinesis. By binding to the ATP-binding site of Plk1, this compound prevents the phosphorylation of Plk1 substrates, leading to cell cycle arrest and apoptosis in cancer cells. This mechanism is particularly effective in rapidly dividing tumor cells, making this compound a promising anticancer agent .
Comparaison Avec Des Composés Similaires
GSK461364 est unique parmi les inhibiteurs de la Plk1 en raison de sa grande puissance et de sa sélectivité. Il a une valeur de CI50 d'environ 3 nM, indiquant son fort effet inhibiteur sur la Plk1. Comparé à d'autres inhibiteurs de la Plk1, this compound présente une sélectivité supérieure à 100 fois sur un panel de 47 autres kinases, ce qui le rend très spécifique de la Plk1 .
Des composés similaires comprennent :
BI 2536 : Un autre inhibiteur puissant de la Plk1 avec des mécanismes d'action similaires, mais des propriétés pharmacocinétiques différentes.
Volasertib : Un inhibiteur de la Plk1 qui a montré son efficacité dans des essais cliniques pour divers cancers, mais avec un profil de sécurité différent de celui de this compound.
ON 01910.Na (Rigosertib) : Un inhibiteur multikinase qui cible la Plk1 parmi d'autres kinases, utilisé dans le traitement des syndromes myélodysplasiques
This compound se distingue par sa grande sélectivité et sa puissance, ce qui en fait un outil précieux dans la recherche et la thérapie du cancer.
Activité Biologique
GSK461364 is a potent and selective inhibitor of Polo-like kinase 1 (PLK1), a serine/threonine kinase that plays a crucial role in cell cycle regulation and mitosis. This compound has garnered significant attention in cancer research due to its ability to inhibit tumor cell proliferation and induce apoptosis across various cancer types. This article provides a detailed overview of the biological activity of this compound, including its mechanisms of action, preclinical and clinical findings, and potential therapeutic applications.
This compound functions as an ATP-competitive inhibitor of PLK1, disrupting its activity which is essential for proper mitotic progression. The inhibition of PLK1 leads to:
- Mitotic Arrest : Cells treated with this compound exhibit misalignment of chromosomes and delayed entry into mitosis, resulting in cell death through mechanisms such as mitotic catastrophe or aberrant exit from mitosis .
- Induction of Apoptosis : The compound has been shown to significantly increase apoptotic cell fractions in various cancer cell lines, indicating its potential for inducing programmed cell death in tumor cells .
- Cell Cycle Regulation : this compound treatment leads to accumulation of cells in the G2/M phase, suggesting that it effectively blocks progression through the cell cycle .
Preclinical Studies
Numerous preclinical studies have demonstrated the efficacy of this compound against a variety of cancer models:
- Neuroblastoma : In vitro studies revealed that this compound reduced cell viability and induced apoptosis in neuroblastoma cell lines, regardless of MYCN amplification status. The half-maximal inhibitory concentration (GI50) was found to be below 20 nM, with significant effects on colony formation observed even after short-term treatment .
- Osteosarcoma : this compound exhibited dose-dependent cytotoxicity in osteosarcoma cell lines, leading to increased levels of phosphorylated histone H3 (pHH3), a marker for mitotic arrest. Flow cytometric analysis confirmed that treated cells accumulated in the G2/M phase .
- Xenograft Models : In vivo studies using xenograft models demonstrated that this compound could suppress tumor growth significantly. For instance, Colo205 xenografts showed complete regression or significant growth delay following treatment with this compound .
Clinical Trials
This compound has been evaluated in clinical settings, particularly in Phase I trials aimed at determining its safety, tolerability, and pharmacodynamics:
- Phase I Study Findings : A study involving 40 patients with advanced solid tumors assessed two dosing schedules. The results indicated dose-limiting toxicities primarily related to hematologic effects such as neutropenia and thrombocytopenia. Pharmacodynamic assessments showed an increase in pHH3 levels post-treatment, confirming the drug's mechanism of action .
- Efficacy Observations : Although the primary goal was to establish safety profiles, some patients demonstrated stable disease as a best response to treatment, highlighting the potential effectiveness of this compound against resistant tumor types .
Summary of Findings
Propriétés
IUPAC Name |
5-[6-[(4-methylpiperazin-1-yl)methyl]benzimidazol-1-yl]-3-[(1R)-1-[2-(trifluoromethyl)phenyl]ethoxy]thiophene-2-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H28F3N5O2S/c1-17(19-5-3-4-6-20(19)27(28,29)30)37-23-14-24(38-25(23)26(31)36)35-16-32-21-8-7-18(13-22(21)35)15-34-11-9-33(2)10-12-34/h3-8,13-14,16-17H,9-12,15H2,1-2H3,(H2,31,36)/t17-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHJGWYRLJUCMRT-QGZVFWFLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1C(F)(F)F)OC2=C(SC(=C2)N3C=NC4=C3C=C(C=C4)CN5CCN(CC5)C)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC=CC=C1C(F)(F)F)OC2=C(SC(=C2)N3C=NC4=C3C=C(C=C4)CN5CCN(CC5)C)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H28F3N5O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60239197 | |
Record name | GSK-461364 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60239197 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
543.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
929095-18-1 | |
Record name | 5-[6-[(4-Methyl-1-piperazinyl)methyl]-1H-benzimidazol-1-yl]-3-[(1R)-1-[2-(trifluoromethyl)phenyl]ethoxy]-2-thiophenecarboxamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=929095-18-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | GSK-461364 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0929095181 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | GSK-461364 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60239197 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | GSK-461364 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8QO27TK6Q4 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary target of (R)-5-(6-((4-methylpiperazin-1-yl)methyl)-1H-benzo[d]imidazol-1-yl)-3-(1-(2-(trifluoromethyl)phenyl)ethoxy)thiophene-2-carboxamide?
A1: (R)-5-(6-((4-methylpiperazin-1-yl)methyl)-1H-benzo[d]imidazol-1-yl)-3-(1-(2-(trifluoromethyl)phenyl)ethoxy)thiophene-2-carboxamide (GSK461364) is a potent and selective inhibitor of Polo-like kinase 1 (PLK1). [, , ]
Q2: How does this compound interact with PLK1?
A2: this compound acts as an ATP-competitive inhibitor of PLK1, binding to the ATP-binding domain of the kinase. [, , ]
Q3: What are the downstream effects of PLK1 inhibition by this compound?
A3: this compound inhibits PLK1 activity, leading to a cascade of effects, including:
- Mitotic arrest: Cells accumulate in the G2/M phase of the cell cycle. [, , , ]
- Mitotic catastrophe: Disruption of normal mitotic processes leads to cell death. [, ]
- Apoptosis: Induction of programmed cell death pathways. [, , , ]
- Cellular senescence: Induction of a state of irreversible cell cycle arrest. []
Q4: What is the molecular formula and weight of this compound?
A4: The molecular formula of this compound is C28H27F3N6O2S, and its molecular weight is 580.62 g/mol.
Q5: What is the pharmacokinetic profile of this compound?
A5: Studies show that this compound exhibits:
- Proportionality in AUC (area under the curve) and Cmax (maximum concentration) across doses. []
- A half-life of approximately 9 to 13 hours. []
Q6: What pharmacodynamic markers are associated with this compound activity?
A6: Two key pharmacodynamic markers used to assess this compound activity are:
- Phosphorylated histone H3 (pHH3): An indicator of mitotic arrest. [, ]
- PLK1 levels: Monitoring target engagement and modulation. []
Q7: What cancer cell lines have shown sensitivity to this compound in vitro?
A7: this compound has demonstrated antiproliferative activity against a broad range of cancer cell lines, including:
- Colorectal cancer []
- Glioblastoma [, ]
- Osteosarcoma []
- Thyroid cancer []
- Breast cancer [, , , ]
- Lung cancer [, ]
- Pancreatic cancer []
- Prostate cancer []
Q8: What in vivo models have been used to study this compound efficacy?
A8: this compound has shown efficacy in several xenograft tumor models, including:
Q9: What are the key findings from clinical trials of this compound?
A9: Phase I clinical trials of this compound have been conducted in patients with advanced solid tumors. Key findings include:
- Dose-limiting toxicities included neutropenia, thrombocytopenia, and venous thromboembolism. [, ]
- Antitumor activity was observed in some patients, including those with esophageal cancer. []
- Further clinical evaluation requires coadministration of prophylactic anticoagulation due to the risk of venous thromboembolism. []
Q10: Are there known mechanisms of resistance to this compound?
A10: While specific resistance mechanisms are not extensively discussed in the provided research, one study suggests that overexpression of ABC drug transporters, such as ABCB1 and ABCG2, may contribute to reduced efficacy. []
Q11: What are the main safety concerns associated with this compound?
A11: Clinical trials have identified several adverse effects associated with this compound:
- Myelosuppression: Including neutropenia and thrombocytopenia. [, ]
- Venous thromboembolism: A significant safety concern requiring prophylactic anticoagulation in further studies. [, ]
Q12: Are there any potential biomarkers for predicting this compound response?
A12: Research suggests that:
- High expression levels of PLK1, pHH3, and Ki-67 in tumor biopsies may correlate with a better response. []
- Patients with p53-deficient tumors may exhibit higher sensitivity to this compound. [, ]
- Epithelial-mesenchymal transition (EMT) may predict sensitivity to PLK1 inhibition in NSCLC. []
Q13: How does the mechanism of action of this compound differ from that of polo-box domain (PBD) inhibitors?
A13: While both ATP-competitive inhibitors like this compound and PBD inhibitors target PLK1, their mechanisms differ:
- This compound: Primarily induces G2/M arrest by directly inhibiting PLK1's catalytic activity, leading to mitotic catastrophe. [, , , ]
- PBD inhibitors: Can cause both S and G2/M arrest, potentially affecting interphase processes before mitosis. []
Q14: What is the significance of the synergistic effects observed when this compound is combined with other therapies?
A14: Studies have shown synergism between this compound and:
- Taxanes: In triple-negative breast cancer, enhancing growth inhibition and reducing clonogenic potential. []
- Gefitinib: In glioblastoma, leading to enhanced cell death. []
- Radiation therapy: In glioblastoma and breast cancer, increasing radiosensitivity. [, ]
- BET epigenetic reader blockade: In castration-resistant prostate cancer, demonstrating synergistic effects in vitro and in vivo. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.